4-[1-(Benzenesulfinyl)-3-methyl-1-phenylbutan-2-yl]morpholine
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Overview
Description
4-[1-(Benzenesulfinyl)-3-methyl-1-phenylbutan-2-yl]morpholine is a chemical compound known for its unique structure and properties It consists of a morpholine ring attached to a benzenesulfinyl group and a phenylbutan-2-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(Benzenesulfinyl)-3-methyl-1-phenylbutan-2-yl]morpholine typically involves multiple steps. One common method includes the reaction of benzenesulfinyl chloride with 3-methyl-1-phenylbutan-2-amine to form an intermediate, which is then reacted with morpholine under controlled conditions to yield the final product . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process typically includes purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-[1-(Benzenesulfinyl)-3-methyl-1-phenylbutan-2-yl]morpholine can undergo various chemical reactions, including:
Oxidation: The benzenesulfinyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form corresponding sulfides.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions . The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst.
Major Products
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-[1-(Benzenesulfinyl)-3-methyl-1-phenylbutan-2-yl]morpholine involves its interaction with specific molecular targets. For example, in its antimicrobial activity, the compound disrupts bacterial cell membranes and induces the production of reactive oxygen species (ROS), leading to bacterial cell death . In cancer research, it inhibits enzymes such as carbonic anhydrase IX, which is overexpressed in certain tumors, thereby reducing tumor growth .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide derivatives: These compounds share the benzenesulfinyl group and have shown similar antimicrobial and anticancer activities.
Morpholine derivatives: Compounds like amorolfine, which is used as an antifungal agent, share the morpholine ring structure.
Uniqueness
4-[1-(Benzenesulfinyl)-3-methyl-1-phenylbutan-2-yl]morpholine is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity.
Properties
CAS No. |
918668-83-4 |
---|---|
Molecular Formula |
C21H27NO2S |
Molecular Weight |
357.5 g/mol |
IUPAC Name |
4-[1-(benzenesulfinyl)-3-methyl-1-phenylbutan-2-yl]morpholine |
InChI |
InChI=1S/C21H27NO2S/c1-17(2)20(22-13-15-24-16-14-22)21(18-9-5-3-6-10-18)25(23)19-11-7-4-8-12-19/h3-12,17,20-21H,13-16H2,1-2H3 |
InChI Key |
GWQKJPWWKIHYNA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(C1=CC=CC=C1)S(=O)C2=CC=CC=C2)N3CCOCC3 |
Origin of Product |
United States |
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